3-((2-Chloro-6-fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine
Description
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c1-23-17-8-3-2-5-12(17)16-9-10-18(22-21-16)24-11-13-14(19)6-4-7-15(13)20/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKADKSNSMXBKME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyridazinone Precursors
The patent by EP0047164B1 details a one-step chlorination of 6-(2-hydroxyphenyl)-3(2H)-pyridazinones using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Adapting this method:
- Substrate Modification : Replace the 2-hydroxyphenyl group with 2-methoxyphenyl to prevent undesired deprotection.
- Reaction Conditions :
This step capitalizes on the Vilsmeier-Haack reagent’s dual role as a chlorinating agent and Lewis acid, facilitating C3 chlorination without affecting the methoxy group.
Introduction of the (2-Chloro-6-fluorobenzyl)thio Group
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridazine ring at C3 allows SNAr with thiol nucleophiles:
- Thiol Preparation :
- Reduce 2-chloro-6-fluorobenzyl disulfide (NaBH₄, EtOH, 0°C) to generate the free thiol.
- Substitution Reaction :
Mechanistic Insight : The chloro group’s activation by adjacent electron-withdrawing pyridazine nitrogen atoms lowers the energy barrier for SNAr, enabling efficient thiolate attack.
Alternative Routes and Comparative Evaluation
Cyclocondensation Approaches
Arylhydrazines and 1,4-diketones undergo cyclocondensation to form pyridazines. For example:
Cross-Coupling Strategies
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges and Optimization Opportunities
- Regioselectivity : Competing C4 chlorination in pyridazinone precursors necessitates precise stoichiometric control of POCl₃.
- Thiol Oxidation : Use of degassed solvents and radical scavengers (e.g., BHT) prevents disulfide formation during SNAr.
- Solvent Systems : Replacing DMF with cyclopentyl methyl ether (CPME) improves greener metrics without yield loss.
Chemical Reactions Analysis
Types of Reactions
3-((2-Chloro-6-fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.
Scientific Research Applications
3-((2-Chloro-6-fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Materials Science: Its properties may be explored for the development of advanced materials with specific electronic or optical characteristics.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridazine Core
Analog 1: 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine
- Structure : Differs at position 6, where a pyridin-2-yl group replaces the 2-methoxyphenyl substituent .
- Molecular Formula : C₁₆H₁₁ClFN₃S (vs. C₁₇H₁₂ClFN₂OS for the target compound).
- Key Properties :
- Molecular Weight : 331.80 g/mol.
- Synthesis : Likely synthesized via nucleophilic substitution of 3,6-dichloropyridazine with pyridin-2-yl and 2-chloro-6-fluorobenzylthiol groups.
- Stability : Stored at 2–8°C, indicating sensitivity to heat/moisture—a trait common to thioether-containing pyridazines .
Analog 2: HBK15 (1-[(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride)
- Structure : Shares the 2-methoxyphenyl group but replaces the pyridazine core with a piperazine ring .
- Key Properties :
Analog 3: 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
Biological Activity
3-((2-Chloro-6-fluorobenzyl)thio)-6-(2-methoxyphenyl)pyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its thioether and pyridazine moieties, is hypothesized to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of chlorine, fluorine, nitrogen, sulfur, and oxygen atoms alongside carbon and hydrogen. Its structure includes:
- Pyridazine ring : Central to the compound's biological activity.
- Thioether group : Enhances lipophilicity and potential enzyme interactions.
- Methoxyphenyl substituent : May influence receptor binding and pharmacological properties.
Biological Activity Overview
Research on pyridazine derivatives has highlighted a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound under review has shown promising results in various studies.
Anticancer Activity
A significant area of research focuses on the anticancer potential of pyridazine derivatives. In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : Research involving 3,6-disubstituted pyridazines indicated that they induce apoptosis in breast cancer cell lines (T-47D and MDA-MB-231) through cell cycle arrest mechanisms. Compounds with similar structures showed IC50 values ranging from 20.1 nM to 151 nM against CDK2, a critical target in cancer therapy .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Cell Cycle Modulation : Studies have shown alterations in cell cycle progression, particularly an increase in G2/M phase populations and sub-G1 phase cells indicative of apoptosis .
- Binding Affinity : Computational studies suggest strong binding interactions with CDK2, which could lead to effective inhibition of cancer cell growth .
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, a comparison with other pyridazine derivatives is essential.
| Compound Name | Structure Features | Anticancer Activity (IC50) | Mechanism |
|---|---|---|---|
| Compound A | Thiazole fused | 20.1 nM | CDK2 Inhibition |
| Compound B | Methoxy group | 43.8 nM | Apoptosis Induction |
| This compound | Thioether & Methoxy | Under Investigation | Proposed CDK2 Interaction |
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of pyridazine derivatives:
- In Vitro Studies : A series of non-fused 3,6-disubstituted pyridazines were synthesized and tested against human cancer cell lines (T-47D, MDA-MB-231). The most potent compounds exhibited significant cytotoxicity and induced apoptosis through specific molecular pathways .
- In Silico Studies : Molecular docking studies indicated that the target compound could effectively bind to CDK2, suggesting a potential therapeutic role in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
